1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile
Overview
Description
1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile is a chemical compound with the CAS Number: 1352393-68-0 . It has a molecular weight of 143.15 .
Synthesis Analysis
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile is represented by the formula C8H5N3 .Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that these compounds could be involved in chemical reactions that inhibit these receptors.Scientific Research Applications
Synthesis and Characterization
Synthesis of Tacrine Analogues : A study described an easy method to prepare 4-amino-1H-pyrrole-3-carbonitrile derivatives, transforming them into substituted pyrrolo[3,2-b]pyridines through a one-step transformation. This process utilized microwave irradiation, leading to high conversion and shorter reaction times (Salaheldin et al., 2010).
Synthesis of Pyrrolo Derivatives : Another study focused on synthesizing 1-alkoxy-4-amino-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles. This process involved the reaction of 4-amino-1-hydroxy-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile with alcohols in the presence of p-toluenesulfonic acid (Kayukov et al., 2020).
Optical and Electronic Properties
- Optical and Junction Characteristics : Pyridine derivatives, including pyrazolo pyridine variants, were prepared and characterized for their molecular structures, thermal, structural, and optical properties. The study provided insights into the optical functions and diode characteristics of these derivatives (Zedan, El-Taweel, & El-Menyawy, 2020).
Biological and Pharmaceutical Applications
Design and Evaluation of c-Met Inhibitors : A study explored the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. This research provided an important reference for developing novel compounds with medical applications (Liu et al., 2016).
Molecular Modeling and Synthesis of Acid Blockers : Another research effort involved the design, synthesis, and biological evaluation of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. The study highlighted the potential of these compounds in inhibiting activity both in vitro and in vivo (Arikawa et al., 2014).
Discovery of Allosteric mGluR5 Antagonists : Research on 1H-pyrrolo[2,3-c]pyridine-7-carboxamides revealed them as a new series of allosteric mGluR5 antagonists. This discovery was significant in the optimization of physico-chemical parameters for potential therapeutic applications (Koller et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-7-8-6(1-3-10-7)2-4-11-8/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEOHLOKJZRGSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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